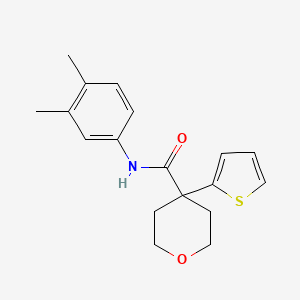
2-(3-((2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including an indole ring, a sulfonyl group, an amide group, and two methoxy groups attached to a phenyl ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings . The indole ring system is a key structural feature of many biologically active compounds, and the sulfonyl, amide, and methoxy groups could potentially contribute to its reactivity and properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups . For example, the presence of the sulfonyl and amide groups could potentially affect its solubility and reactivity .Scientific Research Applications
Drug Discovery and Pharmacokinetics
- The development of endothelin receptor antagonists for treating cardiovascular diseases involves structure–metabolism relationships to optimize compounds for enhanced metabolic stability and reduced clearance. This optimization process is critical in developing drugs with favorable pharmacokinetic properties, highlighting the importance of understanding the metabolic pathways of drug candidates for successful therapeutic application (Humphreys et al., 2003).
Synthetic Chemistry and Material Science
- Indole derivatives, recognized for their significant biological activity, are synthesized through reactions involving structurally similar compounds. This approach underlines the utility of specific chemical scaffolds in generating potentially biologically active compounds, suggesting a methodological relevance to the synthesis of the compound (Avdeenko et al., 2020).
Environmental Applications
- The development of molecular probes for trace measurement of carbonyl compounds in environmental samples demonstrates the application of chemical synthesis in environmental monitoring. Such methodologies could be relevant for compounds like the one , especially in creating sensitive detection tools for various environmental pollutants (Houdier et al., 2000).
Antimicrobial Research
- The synthesis of heterocycles incorporating the sulfamoyl moiety for antimicrobial evaluation showcases the potential of specific chemical structures in developing new antimicrobial agents. This research indicates how structural modifications can lead to the discovery of compounds with promising antimicrobial properties (Darwish et al., 2014).
Cancer Detection
- A novel water-soluble near-infrared dye has been developed for cancer detection using optical imaging, illustrating the intersection of synthetic chemistry and biomedical imaging. This research highlights the potential of chemical compounds in enhancing the detection and diagnosis of diseases, suggesting a possible application area for the compound in developing molecular-based beacons for cancer detection (Pham et al., 2005).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[3-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfonylindol-1-yl]-N,N-di(propan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N3O6S/c1-17(2)29(18(3)4)26(31)15-28-14-24(20-9-7-8-10-22(20)28)36(32,33)16-25(30)27-21-13-19(34-5)11-12-23(21)35-6/h7-14,17-18H,15-16H2,1-6H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQJMAYMGOCABAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-methoxyphenyl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)cyclopropanecarboxamide](/img/structure/B2711007.png)
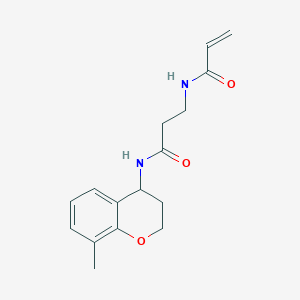
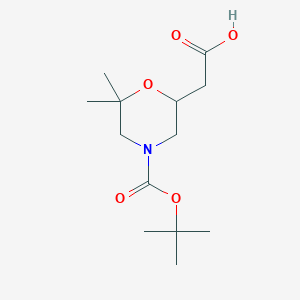
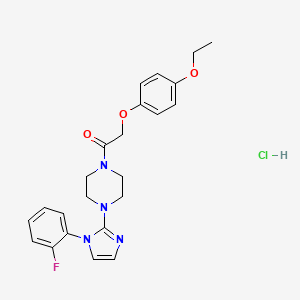
![3,5-dichloro-N-[1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2711015.png)
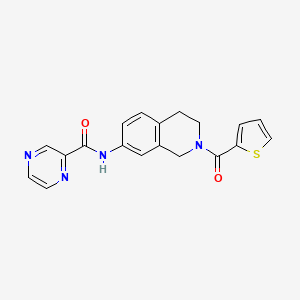
![3-(2-chlorobenzyl)-6-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2711019.png)
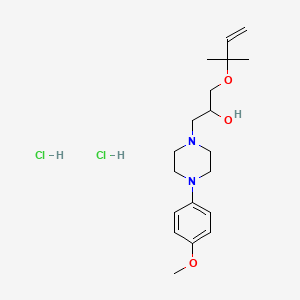

![2-amino-5-oxo-4H,5H-pyrano[3,2-c]chromene-3,4,4-tricarbonitrile](/img/structure/B2711023.png)
![N-(benzo[d]thiazol-2-yl)-4-(dimethylamino)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2711024.png)
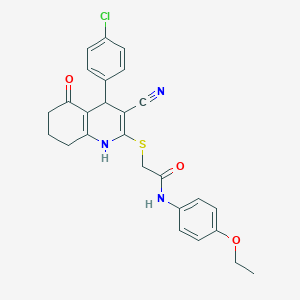
![5-((3,4-dimethoxyphenethyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2711028.png)
